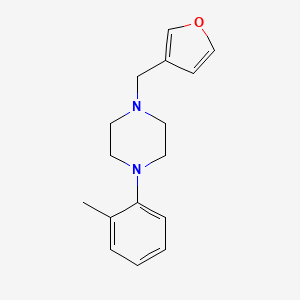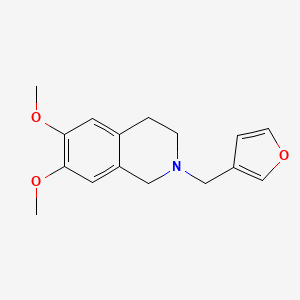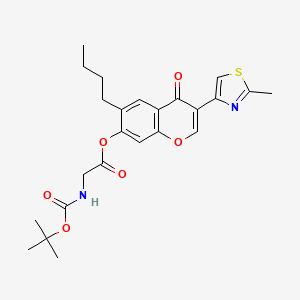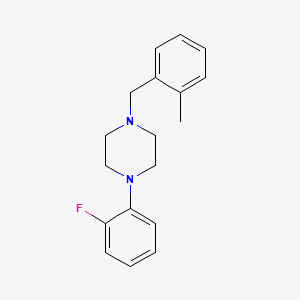![molecular formula C21H25N3O2 B3835872 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide
Descripción general
Descripción
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide varies depending on the target receptor or pathway. As a selective antagonist of the α7 nicotinic acetylcholine receptor, it binds to the receptor and prevents the binding of acetylcholine, leading to the inhibition of downstream signaling pathways. As an inhibitor of the PI3K pathway, it binds to the active site of the enzyme and prevents its activation, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide vary depending on the target receptor or pathway. In the case of the α7 nicotinic acetylcholine receptor, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In the case of the PI3K pathway, it has been found to inhibit the growth and proliferation of cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in lab experiments include its high potency and selectivity, which allows for the specific targeting of receptors or pathways of interest. Its synthetic nature also allows for easy modification and optimization of its chemical structure for improved efficacy and selectivity. The limitations include its potential toxicity and side effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the research and development of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide. One direction is the development of new derivatives with improved efficacy and selectivity for specific receptors or pathways. Another direction is the investigation of its potential applications in other fields such as immunology and infectious diseases. The development of new methods for the synthesis and purification of the compound is also an area of interest. Finally, the investigation of its potential toxicity and side effects in vivo is necessary for its eventual clinical use.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, it has been found to inhibit the growth of cancer cells by targeting the phosphatidylinositol 3-kinase (PI3K) pathway. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and selectivity.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(20-5-1-2-13-24(20)15-16-6-7-16)23-17-8-10-18(11-9-17)26-19-4-3-12-22-14-19/h3-4,8-12,14,16,20H,1-2,5-7,13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYURCAKHKMUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-chlorophenoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3835793.png)
![1-methyl-4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3835800.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3835815.png)



![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3835858.png)

![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)
